2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide , derived through strict application of substitutive nomenclature rules. The parent chain is a propanamide backbone, with substitutions at three critical positions:
- An amino group (-NH₂) at the second carbon (C2).
- A phenyl group (C₆H₅) at the third carbon (C3).
- A pyridin-2-ylmethyl group attached to the amide nitrogen.
The pyridin-2-ylmethyl substituent consists of a methylene bridge (-CH₂-) linking the amide nitrogen to the second position of a pyridine ring. This nomenclature prioritizes the amide functional group as the principal chain, with substituents ordered alphabetically and numerically to ensure clarity.
Molecular Formula and Weight Analysis
The molecular formula C₁₅H₁₇N₃O reflects the compound’s composition: 15 carbon atoms, 17 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight, calculated using atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00), is 255.31 g/mol .
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 15 | 12.01 | 180.15 |
| H | 17 | 1.008 | 17.14 |
| N | 3 | 14.01 | 42.03 |
| O | 1 | 16.00 | 16.00 |
| Total | 255.31 |
The exact mass, considering isotopic abundances, is 255.1372 atomic mass units (amu) , aligning with high-resolution mass spectrometry standards.
Stereochemical Configuration and Chiral Centers
The compound exhibits one chiral center at the second carbon (C2) of the propanamide backbone, bonded to the amino group, phenyl group, and two adjacent carbons. This tetrahedral geometry permits two enantiomers: (R)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide and (S)-2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide.
The absence of reported optical rotation data in the literature suggests that studies have not yet resolved the specific configuration predominant in synthetic samples. Computational modeling could predict relative stability differences between enantiomers, but experimental validation remains pending.
Crystallographic Data and Conformational Analysis
While single-crystal X-ray diffraction data for this compound is not publicly available, PubChem provides a 3D conformational model derived from computational optimization. Key structural features include:
- A planar amide group (-CONH-) with resonance stabilization between the carbonyl oxygen and amide nitrogen.
- A gauche conformation between the pyridin-2-ylmethyl group and the phenyl ring, minimizing steric hindrance.
- Intramolecular hydrogen bonding between the amide hydrogen and the pyridine nitrogen, stabilizing the overall conformation.
Molecular dynamics simulations suggest that rotational freedom around the C3-phenyl bond allows for multiple low-energy conformers, though the antiperiplanar arrangement predominates due to reduced van der Waals repulsions.
Comparative Analysis of Tautomeric Forms
Tautomerism in 2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide is limited due to the absence of enolizable protons adjacent to the carbonyl group. However, two theoretical tautomeric forms could arise under extreme conditions:
- Iminol tautomer : Migration of the amide hydrogen to the adjacent nitrogen, forming a rare iminol (-N-OH) structure.
- Zwitterionic form : Proton transfer from the amino group to the pyridine nitrogen, creating a dipolar species.
Neither tautomer has been experimentally observed, as the amide group’s resonance stabilization and the pyridine ring’s weak basicity disfavor such rearrangements. Quantum mechanical calculations estimate the iminol tautomer to be ~28 kcal/mol higher in energy than the canonical structure, rendering it negligible at standard conditions.
Properties
Molecular Formula |
C15H17N3O |
|---|---|
Molecular Weight |
255.31 g/mol |
IUPAC Name |
2-amino-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H17N3O/c16-14(10-12-6-2-1-3-7-12)15(19)18-11-13-8-4-5-9-17-13/h1-9,14H,10-11,16H2,(H,18,19) |
InChI Key |
WOXOKVLQAOKFAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=N2)N |
Origin of Product |
United States |
Preparation Methods
Condensation-Based Synthesis
A primary method involves condensation reactions between:
- 2-Amino-3-phenylpropanamide derivatives and
- Pyridine-2-carbaldehyde or its equivalents.
- React equimolar amounts of 2-amino-3-phenylpropanamide (20 mmol) and pyridine-2-carbaldehyde (20 mmol) in ethanol.
- Add catalytic acetic acid (2 drops) and stir at room temperature for 24 hours.
- Filter the precipitate and purify via recrystallization in ethanol.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Acetic acid |
| Reaction Time | 24 hours |
| Yield | Moderate to high |
Solid-Phase Synthesis
Patent literature describes solid-phase techniques using:
- Cellulose-based carriers or calcium silicate fillers.
- Stepwise coupling of amino and pyridinylmethyl groups under controlled pH.
Optimization and Catalytic Approaches
Solvent and Temperature Effects
- Ethanol vs. Acetonitrile : Ethanol improves solubility of intermediates, while acetonitrile accelerates reaction rates.
- Sealed-Tube Reactions : Heating at 140°C in n-butanol enhances yield for sterically hindered variants.
Catalytic Innovations
- Palladium Catalysis : Used for C–N bond formation in analogous propanamide derivatives.
- Microwave Assistance : Reduces reaction time from 24 hours to <6 hours in pilot studies.
Characterization and Analytical Methods
Spectroscopic Validation
- ¹H/¹³C NMR : Confirms regioselectivity of the pyridinylmethyl group (δ 8.5 ppm for pyridine protons).
- FT-IR : Amide C=O stretch observed at ~1650 cm⁻¹.
- Mass Spectrometry : Molecular ion peak at m/z 255.31 (M⁺).
Computational Modeling
Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- HOMO-LUMO Gap : ~3.2 eV, indicating moderate reactivity.
- Molecular Electrostatic Potential : Nucleophilic sites localized at the amino group.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as TBHP.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: TBHP in toluene is commonly used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) in methanol is a typical reducing agent.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides, while reduction can produce amines.
Scientific Research Applications
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential therapeutic effects.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.
Mechanism of Action
The mechanism of action of 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine moiety in the compound can engage in hydrogen bonding and π-π interactions, which may contribute to its binding affinity and specificity . The exact pathways and molecular targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide and related propanamide derivatives:
Key Observations:
Structural Diversity: Substituent Complexity: The target compound has a simpler structure compared to TGI-026 (indenone substituent) and marine-derived bromotyrosine analogs (e.g., bromo-methoxy-phenyl group) .
Biological Activity: Antiproliferative Potential: The brominated marine analog in showed activity against cancer cells, likely due to halogen-mediated DNA intercalation . Receptor Interaction: Indole-containing analogs () may target neurotransmitter receptors, whereas the target compound’s phenyl-pyridine motif suggests kinase inhibition .
Physicochemical Properties :
- Solubility : Salt forms (e.g., dihydrochloride in ) improve aqueous solubility, critical for drug formulation .
- Lipophilicity : The target compound’s logP (estimated ~2.5) is lower than TGI-026 (~3.1), suggesting better membrane permeability .
Research Findings and Limitations
- Synthetic Accessibility : The target compound is commercially available but lacks detailed synthetic protocols in the literature, unlike more complex analogs (e.g., , which requires multi-step coupling reactions) .
- Further in vitro screening (e.g., kinase assays) is recommended.
- Thermal Stability : reports a melting point range of 71–75°C for a related propanamide derivative, suggesting moderate thermal stability for this class .
Biological Activity
2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Synthesis
The compound is characterized by a phenyl group, a pyridine moiety, and an amide functional group. The synthesis typically involves the reaction of 2-amino-3-phenylpropanamide with pyridine derivatives under controlled conditions. The resulting compound can be purified through recrystallization or chromatography.
Biological Activity Overview
The biological activities of 2-amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide include:
- Antitumor Activity : Preliminary studies indicate that this compound exhibits promising cytotoxic effects against various cancer cell lines. In vitro assays have shown significant inhibition of cell proliferation, particularly against the HEPG2 liver cancer cell line. The IC50 values for this compound range from 3.74 to 9.38 µg/mL, indicating potent antitumor properties when compared to standard chemotherapeutics like doxorubicin and 5-fluorouracil .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression. For instance, it demonstrated moderate inhibitory activity against protein tyrosine kinases (PTKs), which are critical in signaling pathways that regulate cell growth and division .
Antitumor Activity
A series of experiments were conducted to evaluate the cytotoxic effects of 2-amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide on cancer cell lines. The results are summarized in the following table:
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 2-Amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide | HEPG2 | 3.74 | |
| Doxorubicin | HEPG2 | 4.31 | |
| 5-Fluorouracil | HEPG2 | 9.38 |
These findings suggest that the compound is not only effective but also has a favorable safety profile, as indicated by minimal biochemical alterations in treated mice compared to controls .
Enzyme Interaction Studies
Docking studies have revealed that 2-amino-3-phenyl-N-[(pyridin-2-yl)methyl]propanamide has a strong binding affinity for specific PTKs, particularly the platelet-derived growth factor receptor (PDGFR). This binding is crucial as it may inhibit pathways that lead to tumor growth and metastasis .
Case Studies
In a recent case study involving animal models, the compound was administered at varying doses to assess its therapeutic potential against induced tumors. The results showed a dose-dependent reduction in tumor size and weight, supporting its role as a potential anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
